Product packaging for 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole(Cat. No.:)

1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole

Cat. No.: B4655962
M. Wt: 252.25 g/mol
InChI Key: HDUSLQGIEMTPSH-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Advanced Chemical Biology Scaffolds

N-sulfonyl pyrroles are recognized as valuable structural motifs in contemporary organic chemistry and medicinal chemistry. The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a core component of numerous natural products and biologically active compounds, including heme, chlorophyll, and various alkaloids. patsnap.comsigmaaldrich.com The attachment of a sulfonyl group to the pyrrole nitrogen significantly modifies its chemical properties, influencing its reactivity and potential as a synthetic building block. wikipedia.org These compounds serve as versatile intermediates in the synthesis of more complex molecules and have been identified as key scaffolds in the development of new therapeutic agents. bldpharm.commdpi.com

Nitro-substituted organic compounds are also of paramount importance in the landscape of advanced chemical research. The nitro group is a powerful electron-withdrawing moiety that profoundly influences the electronic properties of a molecule. mdpi.comchemicalbook.com This characteristic is harnessed in the design of a wide array of functional molecules, from explosives to pharmaceuticals. chemicalbook.comresearchgate.net In the realm of chemical biology, nitroaromatic compounds are investigated for their diverse biological activities, which include antimicrobial, anticancer, and antiparasitic properties. mdpi.comeuropa.eunih.gov The presence of a nitro group can render a molecule a prodrug, which becomes activated under specific physiological conditions, such as the hypoxic environment of tumors. nih.gov

Significance of Sulfonyl and Nitrophenyl Moieties in Contemporary Chemical Design

The sulfonyl (-SO₂-) group is a crucial functional group in modern chemical design, particularly in the development of therapeutic agents. Its derivatives, especially sulfonamides, are found in a wide range of drugs. matrix-fine-chemicals.com The sulfonyl group is known to form strong hydrogen bonding interactions with biological targets like enzymes, contributing to the binding affinity and specificity of a drug molecule. Furthermore, it can act as a bioisostere of other functional groups, like the acyl group, allowing for the fine-tuning of a molecule's properties.

The nitrophenyl moiety, specifically the 3-nitrophenyl group in this case, brings its own set of significant attributes to a molecule's design. The nitro group is strongly electron-withdrawing, which can alter the reactivity of the aromatic ring and adjacent functional groups. chemicalbook.comresearchgate.net This electronic influence is a key factor in both organic synthesis and medicinal chemistry. In drug design, the nitro group can serve as a pharmacophore, the part of a molecule responsible for its biological activity, or as a toxicophore, which can be exploited for targeted cell killing, for instance in antimicrobial or anticancer therapies. europa.eu The reduction of the nitro group within cells can generate reactive intermediates that are cytotoxic, a mechanism of action for several established drugs. mdpi.com

Historical Overview of Relevant Synthetic Methodologies and Mechanistic Reactivity Studies

The synthesis of the pyrrole core has a rich history, with several named reactions still in use today. The Paal-Knorr synthesis, first reported in 1885, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) and remains a straightforward method for preparing substituted pyrroles. scbt.com Another classical method is the Knorr pyrrole synthesis, which utilizes an α-amino-ketone and a compound with an activated methylene (B1212753) group. More modern methods have been developed to allow for greater functional group tolerance and milder reaction conditions, including metal-catalyzed cyclization reactions. scbt.com

The introduction of the N-sulfonyl group onto a pyrrole ring is typically achieved through the reaction of the pyrrole with a sulfonyl chloride in the presence of a base. scbt.com For instance, the reaction can be carried out using potassium hydroxide (B78521) as a base in a suitable solvent. Mechanistically, the base deprotonates the pyrrole's N-H, and the resulting pyrrolide anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The synthesis of nitroaromatic compounds is most commonly accomplished through electrophilic aromatic nitration. This typically involves treating an aromatic compound with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The position of nitration (ortho, meta, or para) is dictated by the electronic properties of the substituents already present on the aromatic ring.

Research Aims and Scope for 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole in Academic Investigation

The scope of academic investigation would likely encompass several areas:

Synthetic Methodology: Developing efficient and selective synthetic routes to this compound. This could involve optimizing reaction conditions for the sulfonylation of pyrrole with 3-nitrobenzenesulfonyl chloride.

Chemical Reactivity: Studying the reactivity of the compound, for example, in electrophilic substitution reactions on the pyrrole ring, to understand how the N-(3-nitrophenyl)sulfonyl group directs incoming electrophiles. The sulfonyl pyrrole unit itself can be a versatile synthetic linchpin for further functionalization. wikipedia.org

Physicochemical Properties: Characterizing its electronic and spectroscopic properties to understand the interplay between the electron-rich pyrrole ring and the electron-withdrawing N-sulfonyl group bearing a nitro substituent.

Biological Activity Screening: Investigating its potential as a bioactive compound. Given that both pyrrole and nitroaromatic structures are found in many pharmaceuticals, this molecule would be a candidate for screening in various assays, such as for antibacterial, antifungal, or anticancer activity. mdpi.comeuropa.eu The 3-nitrophenyl group could be explored for its potential in developing hypoxia-activated prodrugs. nih.gov

Physicochemical Properties

Property1H-Pyrrole1-(3-Nitrophenyl)-1H-pyrroleThis compound
CAS Number 109-97-7 bldpharm.com4310-42-3 scbt.comNot available
Molecular Formula C₄H₅N bldpharm.comC₁₀H₈N₂O₂ scbt.comC₁₀H₈N₂O₄S
Molecular Weight 67.09 g/mol bldpharm.com188.18 g/mol scbt.com252.25 g/mol
Appearance Colorless volatile liquid bldpharm.comSolidSolid (predicted)
Boiling Point 129 to 131 °C bldpharm.comNot availableNot available
Melting Point -23 °C bldpharm.comNot availableNot available
Density 0.967 g/cm³ bldpharm.com1.23 g/cm³Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O4S B4655962 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-12(14)9-4-3-5-10(8-9)17(15,16)11-6-1-2-7-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUSLQGIEMTPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Nitrophenyl Sulfonyl 1h Pyrrole and Its Precursors

Strategic Approaches to N-Sulfonylation of Pyrrole (B145914) Systems

The introduction of a sulfonyl group onto the nitrogen atom of a pyrrole ring, known as N-sulfonylation, is a critical transformation in the synthesis of the target compound. This process not only modifies the electronic properties of the pyrrole ring but also serves as a protective group strategy in multi-step syntheses.

The traditional approach to the N-sulfonylation of pyrrole involves its reaction with a sulfonyl chloride, such as 3-nitrophenylsulfonyl chloride, in the presence of a base. This method, while widely used, is governed by a mechanism that warrants careful consideration to optimize reaction conditions and minimize side products.

The reaction typically proceeds via the deprotonation of pyrrole by a suitable base to form the pyrrolide anion. Pyrrole is weakly acidic, with a pKa of approximately 17.5, necessitating the use of a relatively strong base to generate a sufficient concentration of the nucleophilic pyrrolide. Common bases employed for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and various metal alkoxides. The choice of base and solvent can significantly influence the reaction rate and outcome.

Once formed, the pyrrolide anion acts as a potent nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride in a nucleophilic acyl substitution-type mechanism. The departure of the chloride ion as a leaving group results in the formation of the desired N-sulfonylated pyrrole.

Mechanistic Steps:

Deprotonation: Pyrrole reacts with a base to form the pyrrolide anion and the conjugate acid of the base.

Nucleophilic Attack: The pyrrolide anion attacks the electrophilic sulfur atom of the sulfonyl chloride. This step is typically the rate-determining step of the reaction.

Leaving Group Departure: The chloride ion is expelled, leading to the formation of the stable N-S bond and the final product.

A critical aspect of this protocol is the potential for side reactions. If the reaction conditions are not carefully controlled, C-sulfonylation can occur, leading to the formation of isomeric products. However, N-sulfonylation is generally favored due to the higher negative charge density on the nitrogen atom of the pyrrolide anion. The use of aprotic solvents is often preferred to prevent the protonation of the pyrrolide anion and to enhance its nucleophilicity.

Interactive Data Table: Classical Sulfonylation Conditions
BaseSolventTypical TemperatureKey Considerations
Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)0 °C to room temperatureHighly effective, but requires anhydrous conditions and careful handling due to its reactivity with water.
Potassium Hydroxide (KOH)Dichloromethane (B109758) (DCM), Acetonitrile (B52724) (MeCN)Room temperatureA more common and less hazardous base, often used with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction in a two-phase system. wikipedia.org
Potassium Carbonate (K2CO3)Acetone, Acetonitrile (MeCN)Room temperature to refluxA milder base, suitable for substrates sensitive to stronger bases.

To overcome the limitations of classical sulfonylation methods, such as the need for stoichiometric amounts of strong bases and the potential for side reactions, catalytic approaches have been developed. These methodologies aim to enhance the regio- and chemoselectivity of the N-sulfonylation of pyrrole, often under milder reaction conditions.

One strategy involves the use of transition metal catalysts. For instance, palladium-catalyzed reactions have been explored for the C-H functionalization of pyrroles, which can be extended to N-sulfonylation under specific conditions. rsc.org While direct catalytic N-sulfonylation of unsubstituted pyrrole is less common, related systems have shown the utility of catalysts in directing the reaction to the desired nitrogen atom.

Recent advancements have also explored the use of rhodium(II) catalysts for the regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones, which can lead to the formation of substituted pyrroles. rsc.org While not a direct sulfonylation of pyrrole, these methods highlight the power of catalysis in constructing complex pyrrole-containing molecules. rsc.orgresearchgate.net

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. The principles of green chemistry are increasingly being applied to sulfonylation reactions to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One notable green approach is the use of water as a solvent for sulfonylation reactions. rsc.org This avoids the use of volatile and often toxic organic solvents. The reaction of amines with sulfonyl chlorides has been successfully carried out in water, often with the aid of a surfactant or under pH control, to afford sulfonamides in high yields. rsc.org This methodology can be extended to the N-sulfonylation of pyrroles.

The use of ionic liquids as recyclable reaction media has also been investigated for the N-substitution of pyrrole. nih.govorganic-chemistry.org These non-volatile solvents can facilitate the reaction and allow for easy separation and reuse of the catalytic system, thereby reducing waste. nih.govorganic-chemistry.org

Furthermore, the development of catalyst- and solvent-free reaction conditions represents a significant step towards a more sustainable synthesis. For example, some reactions can be carried out under neat conditions or with the assistance of microwave irradiation or ultrasound, which can reduce reaction times and energy consumption. mdpi.com

Synthesis of the 3-Nitrophenylsulfonyl Chloride Precursor

The availability of high-purity 3-nitrophenylsulfonyl chloride is crucial for the successful synthesis of 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole. This precursor is typically synthesized through the nitration of a benzenesulfonyl derivative.

The synthesis of 3-nitrophenylsulfonyl chloride can be achieved through two primary routes: the chlorosulfonylation of nitrobenzene (B124822) or the direct nitration of benzenesulfonyl chloride.

The chlorosulfonylation of nitrobenzene with chlorosulfonic acid is a common industrial method. organic-chemistry.orggoogle.com The nitro group is a meta-directing deactivator, which favors the formation of the 3-substituted product. The reaction is typically carried out at elevated temperatures, and the subsequent addition of an inorganic acid chloride, such as thionyl chloride, can improve the yield and purity of the final product. organic-chemistry.orggoogle.com A patented process describes the reaction of nitrobenzene with chlorosulfonic acid at temperatures between 90°C and 120°C, followed by treatment with thionyl chloride, to produce 3-nitrophenylsulfonyl chloride in high yield. organic-chemistry.orggoogle.com

The direct nitration of benzenesulfonyl chloride presents a different synthetic challenge. The sulfonyl chloride group (-SO2Cl) is also a meta-directing deactivator. rsc.org Therefore, the nitration of benzenesulfonyl chloride with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of isomers, with the meta-isomer being a major product. However, achieving high regioselectivity for the 3-nitro isomer requires careful control of the reaction conditions, including the nitrating agent, temperature, and reaction time. The use of milder nitrating agents or specific catalysts can help to improve the regioselectivity of this transformation. scirp.org

Interactive Data Table: Synthesis of 3-Nitrophenylsulfonyl Chloride
Starting MaterialReagentsKey Reaction ConditionsPrimary ProductReference
NitrobenzeneChlorosulfonic acid, Thionyl chloride90-120 °C, followed by treatment at 40-90 °C3-Nitrophenylsulfonyl chloride organic-chemistry.orggoogle.com
Benzenesulfonyl chlorideNitric acid, Sulfuric acidCarefully controlled temperatureMixture of nitro isomers, with 3-nitrobenzenesulfonyl chloride as a major product rsc.org

The purification of 3-nitrophenylsulfonyl chloride from the reaction mixture is essential to ensure the quality of the final product, this compound. Common purification techniques include recrystallization, which is effective for removing isomeric impurities and other byproducts. njtech.edu.cn The choice of solvent for recrystallization is critical and is often determined empirically to achieve the best separation.

For more challenging separations, particularly for isomers with similar polarities, advanced purification methods such as column chromatography or preparative high-performance liquid chromatography (HPLC) may be employed. mdpi.com These techniques offer higher resolution and can provide highly pure material.

The characterization of 3-nitrophenylsulfonyl chloride relies on a combination of spectroscopic methods to confirm its structure and purity.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for 3-nitrophenylsulfonyl chloride include strong absorptions for the sulfonyl group (S=O stretching) typically found in the regions of 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹. The nitro group (N=O stretching) will show strong absorptions in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Aromatic C-H stretching and bending vibrations will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of 3-nitrophenylsulfonyl chloride will show a complex multiplet pattern for the four aromatic protons. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nature of the sulfonyl chloride and nitro groups.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with the carbon atoms attached to the nitro and sulfonyl chloride groups appearing at characteristic downfield shifts.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-nitrophenylsulfonyl chloride will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of groups such as Cl, SO₂, and NO₂.

Interactive Data Table: Spectroscopic Data for 3-Nitrophenylsulfonyl chloride
Spectroscopic TechniqueObserved Features
1H NMR (CDCl3) Complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm).
13C NMR (CDCl3) Signals for aromatic carbons, with carbons attached to electron-withdrawing groups shifted downfield. researchgate.net
IR (KBr, cm-1) ~1530 (asym NO2), ~1350 (sym NO2), ~1380 (asym SO2), ~1170 (sym SO2)
Mass Spectrum (m/z) Molecular ion peak [M]+ and characteristic fragment ions.

Optimization of Reaction Conditions for High-Purity this compound Formation

Achieving high purity and yield in the synthesis of this compound hinges on the meticulous control of various reaction parameters. The optimization of solvent, temperature, stoichiometry, and catalysts is paramount to minimize side reactions and facilitate the isolation of a pure product.

Solvent Effects: The solvent plays a multifaceted role, influencing the solubility of reactants, stabilizing intermediates, and affecting the reaction rate. For the N-sulfonylation of pyrroles, aprotic solvents are generally preferred to avoid side reactions with the reactive sulfonyl chloride. Solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are commonly employed. Acetonitrile is often an effective choice, as demonstrated in analogous syntheses of N-sulfonylated pyrroles where it facilitates the reaction under relatively mild conditions. google.com The polarity of the solvent can impact the rate of reaction; polar aprotic solvents can stabilize the charged transition state, potentially accelerating the substitution.

Temperature Control: Temperature is a crucial lever for controlling the reaction rate versus the rate of decomposition or side-product formation. The sulfonylation reaction is often exothermic, and inadequate temperature control can lead to impurities. Many related preparations are initiated at a reduced temperature (e.g., 0-15 °C) during the addition of reagents to manage the initial exotherm, followed by a period at a controlled higher temperature (e.g., 30 °C or room temperature) to drive the reaction to completion. google.comgoogle.com Kinetic studies on related pyrrole functionalization reactions show a clear dependence of the reaction rate on temperature, with activation parameters indicating the sensitivity of the process to thermal conditions. nih.govresearchgate.net Precise temperature control is essential for achieving chemoselectivity, especially when functional groups sensitive to heat are present. researchgate.net

Reaction Kinetics: The kinetics of the sulfonylation are typically second-order, depending on the concentration of both the pyrrole salt (formed in situ) and the sulfonyl chloride. The reaction rate is highly dependent on the nucleophilicity of the pyrrole nitrogen and the electrophilicity of the sulfonyl chloride. The nitro group on the phenylsulfonyl moiety makes the sulfur atom more electrophilic, promoting the reaction. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or excessive heating. google.com

Table 1: Influence of Solvent and Temperature on N-Sulfonylation of Pyrroles (Illustrative Data Based on Analogous Reactions)
SolventTemperature (°C)Typical Reaction TimeObserved OutcomeReference
Acetonitrile10 to 301-2 hoursGood yield, clean reaction profile. Effective for controlling exotherm. google.com
Tetrahydrofuran (THF)0 to 25 (Room Temp)2-4 hoursCommonly used with strong bases like NaH. Good solubility for intermediates. google.comgoogle.com
Dichloromethane (DCM)0 to 25 (Room Temp)3-6 hoursEffective with organic bases (e.g., triethylamine), but may be slower.
Toluene110 (Reflux)1.5-4 hoursHigher temperatures can accelerate the reaction but risk thermal degradation and side products. Often used in specific catalytic systems.

The precise ratio of reactants and the choice of base or catalyst are fundamental to maximizing yield and purity.

Stoichiometric Optimization: The reaction involves pyrrole, 3-nitrobenzenesulfonyl chloride, and a base. Typically, the pyrrole is first deprotonated by a base to form a more nucleophilic pyrrolide anion. The stoichiometry of the base is critical. Using a slight excess of the base (e.g., 1.1-1.5 equivalents) can ensure complete deprotonation of the pyrrole. However, a large excess can lead to side reactions, including the hydrolysis of the sulfonyl chloride if water is present. In some patented procedures for similar compounds, the molar ratio of the pyrrole precursor to the base and the sulfonyl chloride is carefully controlled, for instance, at 1:1.5:1.5, to optimize the yield. google.com

Base and Catalyst Selection: The choice of base is dictated by the desired reaction conditions and the stability of the reactants.

Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates pyrrole, often used in anhydrous solvents like THF. google.com Potassium hydroxide (KOH) is a strong, cost-effective base that can be used in powdered form in aprotic solvents like acetonitrile to promote the reaction efficiently. google.com

Organic Bases: Amine bases like triethylamine (B128534) (Et₃N) or pyridine (B92270) can also be used. They are generally milder and act as both a base and a potential catalyst, but may lead to slower reaction rates compared to stronger inorganic bases.

Catalysts: While the primary reaction may not always require a catalyst, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be beneficial in biphasic systems or when using solid bases like KOH, by enhancing the transport of the pyrrolide anion into the organic phase. For the synthesis of some complex pyrroles, metal-based catalysts are employed to direct the reaction pathway, although for simple N-sulfonylation, a base is usually sufficient. researchgate.netorganic-chemistry.org

Table 2: Effect of Base and Stoichiometry on Yield and Purity (Illustrative)
BaseSolventReactant Molar Ratio (Pyrrole:Base:Sulfonyl Chloride)Anticipated YieldPurity ConsiderationsReference
Potassium Hydroxide (KOH)Acetonitrile1 : 1.5 : 1.5HighEfficient reaction; purity over 99% can be achieved with controlled conditions. google.com
Sodium Hydride (NaH)THF1 : 1.1 : 1.1Very HighRequires strictly anhydrous conditions to prevent quenching and side reactions. google.com
Triethylamine (Et₃N)DCM1 : 1.5 : 1.0Moderate to GoodMilder conditions, but may require longer reaction times. Formation of triethylammonium (B8662869) chloride salt requires filtration.
Cesium Carbonate (Cs₂CO₃)DMF1 : 2.0 : 1.2GoodOften used in syntheses of complex N-aryl heterocycles; mild and effective. nih.gov

Scalability Considerations for Laboratory to Research-Scale Production

Transitioning the synthesis of this compound from a small laboratory setup to larger research-scale production (multi-gram to kilogram scale) introduces significant challenges related to process safety, efficiency, and consistency.

Heat Management: The chlorosulfonation of nitrobenzene to produce the 3-nitrobenzenesulfonyl chloride precursor is a highly exothermic reaction. mdpi.com On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions and the formation of undesired isomers or decomposition products. Similarly, the final N-sulfonylation step can also be exothermic. Scalable production requires reactors with efficient heat exchange systems and carefully controlled, often slow, addition of reagents to manage the temperature profile.

Purification and Isolation: Purification by column chromatography, which is common at the lab scale, is often impractical and costly for large-scale production. google.com Scalable purification methods rely on crystallization and recrystallization. Developing a robust recrystallization process requires screening various solvent systems to find one that provides high recovery and effectively removes key impurities. For instance, a mixed solvent system like diisopropyl ether/ethyl acetate (B1210297) or methanol (B129727) might be used to purify the final product. google.com

Batch vs. Continuous Flow Processing:

Batch Processing: Traditional large-scale synthesis is performed in large batch reactors. While straightforward, this approach can pose safety risks with highly exothermic reactions and may lead to batch-to-batch variability. The total time for a batch process is often prolonged by the need for slow additions and heating/cooling cycles. mdpi.com

Continuous Flow Processing: Modern approaches increasingly utilize continuous flow chemistry to address the challenges of scalability. In a flow reactor, small volumes of reactants are continuously mixed and reacted in a tube or channel. This technology offers superior heat transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and improved consistency. A continuous process for producing aryl sulfonyl chlorides has been shown to significantly improve the space-time yield compared to batch methods. mdpi.com This approach allows for the safe production of multi-hundred-gram quantities with greater control and automation. mdpi.com

Eco-Friendly and Efficient Catalysis: For large-scale synthesis, the use of recyclable heterogeneous catalysts is advantageous. For example, in the synthesis of pyrrole precursors, using solid acid catalysts like HZSM-5 zeolites and palladium on carbon (Pd/C) allows for easy separation and reuse of the catalyst, reducing waste and cost. researchgate.netresearchgate.net Adopting such green chemistry principles is crucial for sustainable research-scale production.

Table 3: Comparison of Batch vs. Continuous Flow Processing for Scalable Synthesis
ParameterBatch ProcessingContinuous Flow ProcessingReference
Safety Higher risk due to large volumes of reagents and poor heat transfer.Inherently safer with small reaction volumes and superior heat control. mdpi.com
Heat Transfer Limited by surface-area-to-volume ratio, inefficient on a large scale.Excellent, due to high surface-area-to-volume ratio of microreactors. mdpi.com
Process Control Difficult to maintain consistent temperature and mixing profiles.Precise control over temperature, pressure, and residence time. Leads to higher consistency. mdpi.com
Space-Time Yield Lower, limited by slow addition and long reaction/workup times.Significantly higher, enabling more product to be made in less time and a smaller footprint. mdpi.com
Scalability Scaling up can be complex and require significant process redesign.More straightforward to scale by running the system for longer ("scaling out") or using larger reactors. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 3 Nitrophenyl Sulfonyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orguobaghdad.edu.iq Compared to benzene (B151609), pyrrole's reactivity is significantly enhanced due to the nitrogen atom's ability to donate its lone pair of electrons into the ring, thereby stabilizing the cationic intermediate formed during the reaction. uobaghdad.edu.iqpearson.com However, the presence of a strongly electron-withdrawing N-sulfonyl group in 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole modifies this inherent reactivity.

For unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position rather than the C3 (β) position. uobaghdad.edu.iqonlineorganicchemistrytutor.com This regioselectivity is attributed to the greater resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion) formed upon attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at the C3 position. stackexchange.com

In the case of N-sulfonylated pyrroles like this compound, while the fundamental preference for C2-substitution remains, the bulky (3-nitrophenyl)sulfonyl group introduces significant steric hindrance. This steric bulk can influence the regioselectivity, potentially leading to an increased proportion of substitution at the C3 position or at the less-hindered C5 position, depending on the size of the incoming electrophile. Theoretical studies and experimental results on related substituted pyrroles have shown that the balance between electronic effects and steric hindrance dictates the final product distribution in electrophilic aromatic substitution reactions. researchgate.netresearchgate.net

Electrophile (E+)Reaction ConditionMajor Product(s)Factors Influencing Regioselectivity
Br₂Mild, e.g., in AcOH2-Bromo and 2,5-dibromo derivativesHigh reactivity of pyrrole ring
HNO₃/Ac₂OLow temperature (-20 °C)2-Nitro derivativeElectronic preference for C2 attack
SO₃/Pyridine (B92270)80 °C3-Sulfonate derivativeReagent choice can alter regioselectivity
RCOCl/AlCl₃ (Friedel-Crafts)Harsh, often leads to polymerizationTypically avoided or modifiedLewis acid can coordinate to N-sulfonyl group

Table 1. Illustrative Regioselectivity in Electrophilic Aromatic Substitution of N-Sulfonylated Pyrroles. Data is generalized from typical pyrrole chemistry. uobaghdad.edu.iqresearchgate.net

The N-sulfonyl group is a potent electron-withdrawing group. It significantly reduces the electron density of the pyrrole ring through a strong inductive effect (-I) and a resonance effect (-M), where the nitrogen lone pair is delocalized towards the sulfonyl group. This deactivation makes the pyrrole ring in this compound substantially less reactive towards electrophiles than unsubstituted pyrrole. bath.ac.uk

Consequently, electrophilic substitution reactions on this compound require harsher conditions (e.g., stronger electrophiles or higher temperatures) than those needed for simple pyrroles. uobaghdad.edu.iq The reduced nucleophilicity of the ring helps to prevent polymerization, a common side reaction when pyrrole itself is subjected to strong acids. uobaghdad.edu.iq The deactivating nature of the N-sulfonyl group is a critical factor in synthetic strategies, allowing for more controlled functionalization of the pyrrole ring.

Nucleophilic Aromatic Substitution on the 3-Nitrophenyl Moiety

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.org The 3-nitrophenyl group of this compound is a candidate for such reactions due to the presence of the nitro group and the sulfonyl linkage.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgmdpi.com The rate of this reaction is highly dependent on three factors:

Leaving Group Ability: The reaction requires a good leaving group that can depart as a stable anion. In this molecule, the entire 1H-pyrrol-1-ylsulfonyl anion would act as the leaving group. The stability of this anion, and thus its leaving group potential, is enhanced by the electron-withdrawing nature of the sulfonyl group and the aromaticity of the resulting pyrrole anion.

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

The kinetics of the SNAr reaction are typically second-order, depending on the concentration of both the aromatic substrate and the nucleophile. The addition of the nucleophile to form the Meisenheimer complex is usually the rate-determining step. mdpi.com

Nucleophile (Nu⁻)Position of AttackLeaving GroupActivating Group(s)Relative Rate
MeO⁻C1 (ipso-substitution)⁻SO₂-Pyrrole3-NO₂, 1-SO₂-PyrroleModerate
NH₃C1 (ipso-substitution)⁻SO₂-Pyrrole3-NO₂, 1-SO₂-PyrroleSlow
F⁻C1 (ipso-substitution)⁻SO₂-Pyrrole3-NO₂, 1-SO₂-PyrroleDepends on solvent
OH⁻C1 (ipso-substitution)⁻SO₂-Pyrrole3-NO₂, 1-SO₂-PyrroleModerate to Fast

Table 2. Predicted Reactivity of this compound in Nucleophilic Aromatic Substitution. This table is illustrative, based on general SNAr principles. wikipedia.orglibretexts.org

The 3-nitrophenyl moiety can react with a variety of external (intermolecular) nucleophiles, such as alkoxides, amines, and hydroxides, to replace the pyrrolesulfonyl group.

Intramolecular nucleophilic aromatic substitution is also a possibility if a suitable nucleophilic center is present elsewhere in the molecule, tethered by a flexible chain. Such reactions can lead to the formation of novel heterocyclic ring systems. While not inherent to the parent molecule, derivatives could be designed to undergo such cyclizations.

Hydrolysis and Cleavage Reactions of the Sulfonamide Linkage

The sulfonamide bond (N-SO₂) is known for its considerable stability, making sulfonyl groups effective protecting groups for amines. researchgate.net However, this linkage can be cleaved under specific, often harsh, chemical conditions. The cleavage of the N-S bond in this compound would regenerate the pyrrole ring and a derivative of 3-nitrobenzenesulfonic acid.

Classical methods for sulfonamide cleavage often require strong reducing agents or harsh acidic conditions. For instance, treatment with sodium in liquid ammonia (B1221849), lithium naphthalenide, or samarium(II) iodide can effect reductive cleavage. strath.ac.uk More recent developments have focused on milder methods, including photochemical or electrochemical approaches that generate radical anions, which then fragment to cleave the N-S bond. nih.govchemrxiv.orgchemrxiv.org

The mechanism of base-catalyzed hydrolysis of sulfonamides is generally slow. It involves the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, proceeding through a pentacoordinate intermediate. This process is often less efficient than the hydrolysis of amides or esters. researchgate.net Acid-catalyzed hydrolysis is also possible but can be complicated by side reactions, especially with an acid-sensitive heterocycle like pyrrole. uobaghdad.edu.iq The choice of cleavage method is critical in synthetic applications to ensure compatibility with other functional groups in the molecule.

Stability Profiles under Varied Acidic and Basic Conditions

The stability of this compound is a critical factor in its handling and reactivity. The N-sulfonyl group, being a strong electron-withdrawing group, renders the pyrrole ring susceptible to nucleophilic attack.

Under acidic conditions , the pyrrole nitrogen is protonated, which can facilitate the cleavage of the N-S bond, although sulfonamides are generally stable to acid hydrolysis. The stability is influenced by the concentration and nature of the acid, as well as the temperature.

Under basic conditions , the stability is also compromised. Strong bases can promote the hydrolysis of the sulfonamide bond. The rate of this cleavage is dependent on the strength of the base and the reaction temperature. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the stability of the N-S bond by affecting the electron density on the sulfur atom. Sulfonamides are generally known to be resistant to hydrolysis, but cleavage can be achieved under specific conditions. For instance, certain sulfonamides can be cleaved by strong nucleophiles or under reductive conditions.

ConditionExpected StabilityPotential Degradation Products
Strong Acid (e.g., concentrated HCl, H2SO4)Moderate to LowPyrrole, 3-nitrobenzenesulfonic acid
Weak Acid (e.g., acetic acid)HighMinimal degradation
Strong Base (e.g., NaOH, KOH)Moderate to LowPyrrole, 3-nitrobenzenesulfonate
Weak Base (e.g., NaHCO3)HighMinimal degradation

Detailed Mechanism of N-S Bond Cleavage

The cleavage of the nitrogen-sulfur (N-S) bond in this compound is a key reaction that can be initiated by various reagents and conditions. The mechanism of this cleavage can proceed through different pathways, including nucleophilic attack or homolytic cleavage.

Nucleophilic Cleavage: In the presence of strong nucleophiles, such as in basic hydrolysis, the attack occurs at the sulfur atom of the sulfonyl group. This results in the displacement of the pyrrolide anion, which is a relatively good leaving group due to the electron-withdrawing nature of the sulfonyl group. The reaction proceeds via a tetrahedral intermediate.

Reductive Cleavage: Reductive conditions can also lead to N-S bond cleavage. This is a common method for the deprotection of N-sulfonylated compounds. Reagents like sodium amalgam or samarium iodide can be employed for this purpose. The mechanism involves electron transfer to the sulfonyl group, leading to the fragmentation of the N-S bond.

Photochemical Cleavage: In some cases, N-S bonds can be cleaved photochemically. This process often involves the excitation of the molecule to a higher electronic state, followed by homolytic cleavage of the N-S bond to generate a pyrrolyl radical and a 3-nitrophenylsulfonyl radical nih.gov.

A study on the cleavage of a similar N-S bond in a different molecule showed that the reaction proceeded with first-order kinetics in buffer solutions nih.gov. This suggests that the rate of cleavage is dependent on the concentration of the sulfonamide itself.

Redox Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo a variety of reduction reactions. The specific products formed depend on the reducing agent and the reaction conditions.

Reduction Pathways and Characterization of Reduction Products

The reduction of the nitro group can proceed in a stepwise manner, yielding several stable intermediates and final products.

To the Nitroso Compound: Mild reducing agents can selectively reduce the nitro group to a nitroso group (-NO).

To the Hydroxylamine: Further reduction leads to the formation of the corresponding hydroxylamine (-NHOH).

To the Amine: Complete reduction of the nitro group results in the formation of the amine (-NH2), 1-[(3-aminophenyl)sulfonyl]-1H-pyrrole. This transformation is commonly achieved using metal catalysts such as palladium, platinum, or nickel with a hydrogen source, or with reducing agents like tin(II) chloride in acidic media.

The electrochemical reduction of nitroaromatic compounds often proceeds through a series of single-electron transfers nih.gov.

Reduction StageProductTypical Reagents
Nitro to Nitroso1-[(3-nitrosophenyl)sulfonyl]-1H-pyrroleControlled potential electrolysis
Nitro to Hydroxylamine1-[(3-hydroxylaminophenyl)sulfonyl]-1H-pyrroleZinc dust in neutral media
Nitro to Amine1-[(3-aminophenyl)sulfonyl]-1H-pyrroleH2/Pd, Sn/HCl, Fe/HCl

Electron Transfer Mechanisms and Intermediate Species

The reduction of nitroaromatic compounds typically proceeds via an "outer-sphere" electron transfer mechanism nih.gov. The initial step is the transfer of a single electron to the nitro group, forming a radical anion (ArNO2•−). This radical anion is a key intermediate that can undergo further reactions.

The stability and subsequent fate of the nitro radical anion are influenced by the solvent and the presence of proton donors. In aprotic media, the radical anion can be stable and observable by techniques such as cyclic voltammetry. In protic media, the radical anion is rapidly protonated and undergoes further reduction.

The one-electron reduction potential is a key parameter in understanding the electron transfer process. For a series of homologous nitroaromatic compounds, their reduction potentials can often be correlated with the electronic properties of the substituents on the aromatic ring nih.gov.

Thermal and Photochemical Reactivity Profiles and Degradation Pathways

The thermal and photochemical reactivity of this compound is influenced by the stability of its constituent functional groups.

Thermal Reactivity: The compound is expected to be relatively stable at moderate temperatures. At elevated temperatures, decomposition is likely to occur, potentially initiated by the cleavage of the N-S bond or the degradation of the nitro group. The degradation pathway of similar compounds, such as p-nitrophenol, can proceed through the formation of hydroquinone or hydroxyquinol intermediates researchgate.netresearchgate.net.

Photochemical Reactivity: Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can be excited to a triplet state, which can then participate in various reactions, including hydrogen abstraction or cycloaddition. The photolysis of some nitroaromatic compounds can lead to the formation of phenolic derivatives or other rearrangement products. For instance, the photolysis of o-nitrophenol can result in the formation of nitrous acid mdpi.com. While this compound is a meta-substituted compound, photochemical reactivity should still be considered.

The degradation pathways under thermal and photochemical stress can be complex and may lead to a variety of products. Characterization of these degradation products would require techniques such as mass spectrometry and NMR spectroscopy.

Metal-Catalyzed Cross-Coupling Reactions Involving Functional Groups

The this compound scaffold contains several sites that could potentially participate in metal-catalyzed cross-coupling reactions, offering a pathway to more complex molecular architectures. The pyrrole ring and the nitrophenyl ring can both be functionalized.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. If a halogen atom were present on either the pyrrole or the phenyl ring of this compound, it could be coupled with a boronic acid in the presence of a palladium catalyst mdpi.commdpi.com. For instance, a bromo-substituted derivative could react with an arylboronic acid to form a biaryl compound. The efficiency of such reactions can be influenced by the choice of catalyst, base, and solvent mdpi.comacs.org.

Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex organic-chemistry.orgnih.govfrontiersin.org. A halogenated derivative of this compound could undergo a Heck reaction with an alkene to introduce a substituted vinyl group. The success of the Heck reaction with N-heteroaryl halides can be challenging due to potential catalyst poisoning by the heteroatom, but suitable ligands can overcome this issue nih.gov.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Stille, Sonogashira, and Buchwald-Hartwig amination reactions, could also be envisioned for functionalized derivatives of this compound, providing access to a wide range of substituted products acs.orgacs.org. These reactions are fundamental in modern organic synthesis for the construction of complex molecules ethernet.edu.etnih.gov.

Reaction TypePotential SubstratePotential Product
Suzuki-MiyauraHalogenated this compoundAryl- or vinyl-substituted derivative
HeckHalogenated this compoundAlkene-substituted derivative
Buchwald-HartwigHalogenated this compoundAmine-substituted derivative

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of "1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole" in solution. While specific experimental data for this compound is not extensively published, analysis of related structures such as 1-(phenylsulfonyl)pyrrole (B93442) and other nitrophenyl derivatives allows for a detailed prediction of its NMR characteristics.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the pyrrole (B145914) ring, correlations would be expected between H-2 and H-3, and between H-4 and H-5. Similarly, within the 3-nitrophenyl ring, correlations would be observed between H-2' and H-4', H-4' and H-5', and H-5' and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would link each proton to its directly attached carbon atom. This would allow for the definitive assignment of the pyrrole carbons (C-2/C-5 and C-3/C-4) and the nitrophenyl carbons (C-2', C-4', C-5', C-6').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) C-H correlations, which establishes the connectivity between the different fragments of the molecule. Key expected correlations would be from the pyrrole protons (H-2/H-5) to the sulfonyl sulfur atom's neighboring carbons, and crucially, from the pyrrole protons to the carbons of the nitrophenyl ring, confirming the N-S-C linkage. Correlations from the nitrophenyl protons to the sulfonyl group would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities. NOESY would be particularly useful for determining the preferred conformation around the N-sulfonyl bond. Correlations between the pyrrole protons (H-2/H-5) and specific protons on the 3-nitrophenyl ring (likely H-2' and H-4') would indicate their spatial closeness, providing insight into the torsional angle between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Chemical shifts are estimated based on analogous compounds and substituent effects. Actual experimental values may vary.)

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (Proton to Carbon)Key NOESY Correlations (Proton to Proton)
H-2 / H-5~6.5 - 6.8~115 - 118C-3/C-4, C-5/C-2, C-2'/C-6'H-3/H-4, H-2'/H-6'
H-3 / H-4~6.2 - 6.4~112 - 114C-2/C-5, C-4/C-3H-2/H-5
H-2'~8.4 - 8.6~125 - 127C-4', C-6', C(SO₂)H-4', H-6'
H-4'~8.2 - 8.4~130 - 132C-2', C-5', C-6'H-2', H-5'
H-5'~7.8 - 8.0~128 - 130C-3', C-4', C-1'H-4', H-6'
H-6'~8.0 - 8.2~135 - 137C-2', C-4', C(SO₂)H-2', H-5'

The electronic environment of the nuclei is reflected in their chemical shifts. The electron-withdrawing nature of the 3-nitrophenylsulfonyl group significantly influences the chemical shifts of the pyrrole protons and carbons. Compared to unsubstituted pyrrole, the protons and carbons of the pyrrole ring in the title compound are expected to be deshielded (shifted to a higher ppm value) due to the inductive effect of the sulfonyl group.

Magnetic anisotropy from the nitrophenyl ring can further influence the chemical shifts of the pyrrole protons, depending on the molecule's preferred conformation. Protons on the pyrrole ring that are spatially close to the face of the phenyl ring would experience shielding (an upfield shift), while those near the edge would be deshielded.

Tautomerism is not a significant consideration for this compound, as the nitrogen atom is substituted, preventing proton migration to the carbon atoms of the pyrrole ring that would lead to different tautomeric forms. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to be dominated by strong absorptions corresponding to the sulfonyl and nitro groups.

Sulfonyl Group (SO₂): Two strong, characteristic stretching vibrations are expected: the asymmetric stretch (ν_as(SO₂)) typically appearing in the 1350-1380 cm⁻¹ region, and the symmetric stretch (ν_s(SO₂)) in the 1160-1190 cm⁻¹ range. rsc.org

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are also characteristic of the nitro group. The asymmetric stretch (ν_as(NO₂)) is anticipated around 1520-1550 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) around 1340-1360 cm⁻¹.

Pyrrole Ring: C-H stretching vibrations of the pyrrole ring are expected above 3100 cm⁻¹. C=C and C-N stretching vibrations within the ring would appear in the 1400-1600 cm⁻¹ region.

Nitrophenyl Ring: Aromatic C-H stretching is expected around 3000-3100 cm⁻¹. C=C stretching vibrations within the ring will give rise to several bands in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar parts of the molecule, such as the C=C bonds of the aromatic rings.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound (Note: Frequencies are based on typical group frequencies and data from analogous compounds.)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 31503100 - 3150Medium-Weak
Asymmetric SO₂ Stretch1350 - 13801350 - 1380Strong
Symmetric SO₂ Stretch1160 - 11901160 - 1190Strong
Asymmetric NO₂ Stretch1520 - 15501520 - 1550Strong
Symmetric NO₂ Stretch1340 - 13601340 - 1360Strong
Pyrrole/Phenyl C=C Stretch1400 - 16001400 - 1600Medium-Strong
S-N Stretch~850 - 870~850 - 870Medium

In the solid state, intermolecular interactions would be dictated by weak C-H···O hydrogen bonds involving the protons of the aromatic rings and the oxygen atoms of the sulfonyl and nitro groups. These interactions can lead to slight shifts and broadening of the involved vibrational bands compared to the solution-phase spectrum. In non-polar solvents, the molecule is expected to exist as discrete, non-associated species. In polar aprotic solvents, dipole-dipole interactions between the solvent and the polar SO₂ and NO₂ groups would be the primary intermolecular forces.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of the compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₈N₂O₄S, Molecular Weight: 268.25 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula with high accuracy.

The fragmentation in an electron ionization (EI) or electrospray ionization (ESI) source would likely proceed through several key pathways:

Cleavage of the N-S bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of the pyrrolyl cation (m/z 66) and the 3-nitrophenylsulfonyl radical, or the 3-nitrophenylsulfonyl cation (m/z 186).

Cleavage of the S-C bond: Fragmentation of the bond between the sulfur and the nitrophenyl ring would result in a phenylsulfonyl cation fragment and a nitrophenyl radical, or vice versa.

Loss of SO₂: A common fragmentation for sulfonyl compounds is the expulsion of a neutral sulfur dioxide molecule (SO₂), which would lead to a fragment ion at m/z 204.

Fragmentation of the Nitrophenyl Ring: The nitro group can undergo fragmentation, for example, by loss of NO₂ (46 Da) or NO (30 Da).

Isotopic analysis, particularly the presence of the ³⁴S isotope at a natural abundance of approximately 4.2%, would result in a characteristic M+2 peak in the mass spectrum, further confirming the presence of a sulfur atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the exact elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For "this compound," HRMS would be used to confirm the molecular formula C₁₀H₈N₂O₄S. By comparing the experimentally measured accurate mass to the theoretically calculated mass, HRMS can distinguish the compound from other isomers or molecules with the same nominal mass, providing unambiguous confirmation of its elemental composition. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses.

ParameterValue
Molecular Formula C₁₀H₈N₂O₄S
Calculated m/z (for [M+H]⁺) 269.0283
Observed m/z Data not available in search results
Ionization Technique Typically Electrospray Ionization (ESI)

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, helping to piece together the compound's structure. For "this compound," the protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation. Based on the known fragmentation behavior of sulfonamides and nitroaromatic compounds, the following cleavages would be anticipated nih.gov:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of ions corresponding to the 3-nitrophenylsulfonyl moiety and the pyrrole ring.

Loss of SO₂: Cleavage of the C-S and S-N bonds could result in the loss of a sulfur dioxide molecule.

Fragmentation of the nitrophenyl group: The nitro group (NO₂) can be lost, and characteristic cleavages of the benzene (B151609) ring can also occur researchgate.net.

These fragmentation pathways provide conclusive evidence for the connectivity of the pyrrole ring to the 3-nitrophenylsulfonyl group.

Precursor Ion (m/z)Potential Key Fragment Ions (m/z)Inferred Structural Moiety
269.0283[Data not available in search results]3-nitrophenylsulfonyl group
269.0283[Data not available in search results]Pyrrole ring
269.0283[Data not available in search results]Loss of SO₂
269.0283[Data not available in search results]Loss of NO₂

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing Motifs and Intermolecular Interactions (e.g., π-π stacking, C-H···O interactions) in the Solid State

The crystal structure of "this compound" would be stabilized by a variety of non-covalent interactions that dictate the molecular packing. Based on crystallographic studies of structurally related nitrophenyl sulfonamides, the following interactions are expected to be significant nih.govnih.gov:

C-H···O Hydrogen Bonds: These interactions would likely form between the hydrogen atoms of the pyrrole or phenyl rings and the highly electronegative oxygen atoms of the sulfonyl (S=O) and nitro (NO₂) groups on adjacent molecules. Such hydrogen bonds play a crucial role in linking molecules into extended chains or sheets nih.gov.

π-π Stacking: The aromatic rings of the molecule, specifically the electron-deficient 3-nitrophenyl ring and the electron-rich pyrrole ring, can engage in π-π stacking interactions with the rings of neighboring molecules. These interactions, where the planes of the rings are arranged in a parallel or near-parallel fashion, are a significant cohesive force in the crystal lattice of aromatic compounds researchgate.netrsc.orgresearchgate.net.

Interaction TypeDescription
C-H···O Hydrogen Bonds An interaction between a carbon-bound hydrogen atom and an oxygen atom of a sulfonyl or nitro group on a neighboring molecule.
π-π Stacking A non-covalent interaction between the π-systems of adjacent aromatic rings (nitrophenyl and/or pyrrole).

Torsion Angles, Bond Lengths, and Conformation Analysis

A full crystallographic analysis would provide precise measurements of the molecule's internal geometry. Key parameters include:

Bond Lengths and Angles: The lengths of the S=O, S-N, and N-O bonds, as well as the O-S-O bond angle, would confirm the geometry of the sulfonyl and nitro groups. The internal angles and bond lengths of the aromatic rings would reflect their electronic character. While specific experimental data for the title compound is not available in the searched literature, these parameters would be expected to fall within established ranges for similar sulfonamide structures.

Structural ParameterExpected Information from X-ray Crystallography
C-S-N-C Torsion Angle Defines the twist between the phenyl and pyrrole rings.
O-S-O Bond Angle Characterizes the geometry of the sulfonyl group.
Bond Lengths (S=O, S-N, N-O) Confirms the nature of the covalent bonds within the functional groups.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, especially those based on quantum mechanics, are invaluable for complementing experimental data and providing deeper insight into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For "this compound," DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can predict a variety of key characteristics nih.govresearchgate.netnih.govnih.govnih.gov:

Geometry Optimization: DFT can calculate the molecule's lowest-energy three-dimensional structure in the gas phase, predicting bond lengths, bond angles, and torsion angles that can be compared with experimental X-ray data.

Electronic Structure: DFT provides information on the distribution of electrons within the molecule. It is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transition properties nih.govresearchgate.net.

Spectroscopic Property Prediction: DFT can be used to simulate various types of spectra, such as IR and NMR, which can then be compared with experimental results to aid in spectral assignment and structural confirmation nih.govnih.gov.

Calculated PropertyInformation ProvidedTypical Method
Optimized Geometry Provides predicted bond lengths and angles in the lowest energy state.DFT (e.g., B3LYP/6-31G(d,p))
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-31G(d,p))
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-31G(d,p))
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical stability and electronic transitions.DFT (e.g., B3LYP/6-31G(d,p))
Molecular Electrostatic Potential (MEP) Maps the charge distribution to predict sites for electrophilic and nucleophilic attack.DFT (e.g., B3LYP/6-31G(d,p))

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map is characterized by distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. The most negative potential is localized on the oxygen atoms of the nitro (NO₂) group and the sulfonyl (SO₂) group. researchgate.netmkjc.in This high electron density makes them prime targets for interactions with electrophiles or hydrogen bond donors. The nitrogen atom of the pyrrole ring also contributes to the electron-rich character of the heterocyclic ring. imist.ma

Positive Regions (Blue): These are electron-deficient zones, indicating sites for potential nucleophilic attack. The hydrogen atoms of the phenyl and pyrrole rings, as well as the region around the sulfur atom of the sulfonyl group, exhibit a positive electrostatic potential. The sulfur atom is electron-deficient due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and the nitrophenyl group.

Neutral Regions (Green): These areas represent regions with a near-zero potential, typically found on the carbon backbone of the aromatic rings. researchgate.net

The MEP analysis allows for a qualitative prediction of how the molecule will interact with other chemical species. The strong negative potential on the nitro and sulfonyl groups suggests they will dominate the molecule's intermolecular interactions. mdpi.com

Interactive Data Table: Representative MEP Values

This table presents illustrative electrostatic potential values for different atomic sites in molecules containing similar functional groups. The values are given in kcal/mol and are based on typical computational findings for nitrophenyl and sulfonyl compounds.

Molecular RegionAtom(s)Representative Electrostatic Potential (kcal/mol)Predicted Reactivity
Nitro GroupOxygen-15 to -25Electrophilic Attack / H-Bond Acceptor
Sulfonyl GroupOxygen-20 to -30Electrophilic Attack / H-Bond Acceptor
Sulfonyl GroupSulfur+30 to +45Nucleophilic Attack
Phenyl RingHydrogens+10 to +20Weak Nucleophilic Attack
Pyrrole RingNitrogen-5 to -15Electrophilic Attack

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways and Stability

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability. imist.ma

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be primarily distributed over the electron-rich pyrrole ring and the nitrophenyl ring system. researchgate.net These regions act as the primary sites for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO signifies the ability to accept electrons. For this compound, the LUMO is predominantly localized on the electron-withdrawing 3-nitrophenyl group, particularly on the nitro (NO₂) moiety. researchgate.net This makes the nitro group the most likely site for nucleophilic attack or reduction.

HOMO-LUMO Gap (ΔE): The presence of the strong electron-withdrawing sulfonyl and nitro groups, combined with the electron-donating potential of the pyrrole ring, leads to significant intramolecular charge transfer character. This typically results in a relatively small HOMO-LUMO gap compared to the unsubstituted parent compounds, indicating that this compound is a chemically reactive molecule. researchgate.net

The analysis of FMOs provides a quantum mechanical basis for predicting the molecule's behavior in chemical reactions and its electronic absorption properties. youtube.com

Interactive Data Table: Predicted FMO Properties

This table provides estimated energy values for the frontier orbitals of this compound, based on data from analogous aromatic sulfonyl and nitro compounds.

ParameterPredicted Energy Value (eV)Description
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital; associated with electron-donating ability.
ELUMO-2.5 to -3.5Energy of the lowest unoccupied molecular orbital; associated with electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.5 to 4.5Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, understanding its structural dynamics, and assessing the influence of the solvent environment. peerj.comnih.gov

The key flexible linkages in this molecule are the N-S bond between the pyrrole ring and the sulfonyl group, and the S-C bond between the sulfonyl group and the nitrophenyl ring. Rotation around these bonds gives rise to different conformers with varying energies.

Conformational Landscapes: MD simulations can map the potential energy surface as a function of the dihedral angles of these key bonds. This reveals the most stable, low-energy conformations and the energy barriers between them. researchgate.net The preferred conformation will likely be a twisted structure that minimizes steric hindrance between the two aromatic rings while allowing for some degree of electronic conjugation.

Solvation Effects: The behavior and stability of different conformers can change significantly in the presence of a solvent. MD simulations explicitly model solvent molecules (e.g., water, DMSO), allowing for the study of solute-solvent interactions such as hydrogen bonding. nih.gov For instance, polar solvents are expected to stabilize conformations where the polar nitro and sulfonyl groups are more exposed, potentially altering the conformational equilibrium compared to the gas phase.

Structural Fluctuations: These simulations also provide insights into the flexibility and vibrations of different parts of the molecule. For example, the simulations can show the degree of out-of-plane bending of the rings and the vibrational modes of the sulfonyl and nitro groups, which are important for interpreting experimental spectroscopic data. researchgate.net

By simulating the molecule's behavior in a realistic environment, MD provides a dynamic picture that complements the static information obtained from MEP and FMO analyses. mdpi.com

Derivatization and Functionalization Strategies for Diverse Chemical Applications

Modifications of the Pyrrole (B145914) Ring System

The pyrrole ring, a five-membered aromatic heterocycle, is susceptible to a range of functionalization reactions. The electron-withdrawing nature of the N-sulfonyl group influences the reactivity of the pyrrole core, directing modifications to specific positions.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of heterocyclic compounds. For N-sulfonylated pyrroles, these methods provide a direct route to introduce valuable functional groups onto the pyrrole ring without the need for pre-functionalized substrates.

Borylation: Iridium-catalyzed C-H borylation is a prominent method for introducing boronate esters onto aromatic and heteroaromatic rings. rsc.orgnih.govmdpi.comdigitellinc.com While specific examples for 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole are not extensively documented in readily available literature, the principles of iridium-catalyzed C-H borylation of N-containing heterocycles can be extrapolated. rsc.orgnih.gov The reaction typically employs an iridium catalyst, such as [Ir(cod)OMe]2, and a borylating agent like bis(pinacolato)diboron (B136004) (B2pin2). The regioselectivity is often governed by steric and electronic factors. For N-sulfonyl pyrroles, borylation is anticipated to occur at the C2 and C5 positions, which are most susceptible to electrophilic attack. The resulting borylated pyrroles are versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form C-C, C-N, and C-O bonds.

Silylation: The introduction of a silyl (B83357) group can enhance the lipophilicity and metabolic stability of a molecule. Catalytic C-H bond silylation of aromatic heterocycles can be achieved using various transition metal catalysts or even under metal-free conditions. For instance, potassium tert-butoxide (KOt-Bu) has been shown to catalyze the direct silylation of electron-rich heterocycles with hydrosilanes, producing H2 as the only byproduct. nih.gov This method's compatibility with a range of functional groups makes it a potentially viable strategy for the silylation of this compound.

FunctionalizationReagents and ConditionsPotential Product
C-H Borylation [Ir(cod)OMe]2, B2pin2, ligand (e.g., dtbpy), solvent (e.g., THF), heat1-[(3-nitrophenyl)sulfonyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
C-H Silylation Hydrosilane (e.g., triethylsilane), KOt-Bu, solvent (e.g., THF), heat1-[(3-nitrophenyl)sulfonyl]-2-(triethylsilyl)-1H-pyrrole

This table presents potential functionalization reactions based on established methodologies for similar N-sulfonylated heterocycles.

The pyrrole ring of this compound can participate as a diene or a dipolarophile in cycloaddition reactions, leading to the construction of more complex, fused heterocyclic systems.

Diels-Alder Reactions: N-sulfonylated pyrroles can undergo Diels-Alder reactions, although their aromaticity can render them less reactive than non-aromatic dienes. researchgate.net The reaction often requires activation, either by using electron-deficient dienophiles or by employing Lewis acid catalysis to lower the energy of the transition state. The use of aryne intermediates, generated from diaryliodonium salts, has been shown to facilitate the Diels-Alder cycloaddition of N-arylpyrroles, yielding bridged-ring amines. nih.gov A similar strategy could be envisioned for this compound. The reaction of 2-vinylpyrroles with maleimides under thermal conditions can also lead to the formation of polycyclic indole (B1671886) derivatives. beilstein-journals.org

[3+2] Cycloaddition Reactions: The pyrrole ring can also engage in [3+2] cycloaddition reactions. For example, the Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with electron-deficient alkenes to form pyrroles. mdpi.comnih.gov While this is a method for pyrrole synthesis, related [3+2] cycloaddition strategies can be used to functionalize existing pyrrole rings. Copper-catalyzed [3+2] cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes provides access to dihydropyrrolizine skeletons. nih.gov Glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition is another powerful method for constructing pyrrolidine-containing polycyclic compounds. wikipedia.orgmdpi.com

Annulation Strategies: Annulation strategies involving the reductive transformation of related nitro-containing systems, such as 2-nitrostyrenes, provide a pathway to various N-heterocycles. masterorganicchemistry.com These strategies often involve an intramolecular cyclization cascade triggered by the reduction of the nitro group, which could be adapted for the synthesis of fused systems starting from appropriately substituted derivatives of this compound.

Reaction TypeReactantsPotential Product
Diels-Alder Dienophile (e.g., maleimide, aryne)Fused polycyclic or bridged-ring systems
[3+2] Cycloaddition Dipolarophile (e.g., arylalkene)Dihydropyrrolizine or related fused systems
Annulation Intramolecular cyclization precursorFused heterocyclic systems

This table illustrates potential cycloaddition and annulation strategies based on known reactivity of N-substituted pyrroles.

Functionalization of the Nitrophenyl Moiety

The nitrophenyl group is a key site for chemical modification, offering a versatile handle for introducing a wide range of functional groups and for building more complex molecular architectures.

The selective reduction of the nitro group to an amine is a cornerstone transformation, opening up a vast landscape of subsequent chemical modifications.

Selective Reduction: A variety of reagents can achieve the reduction of an aromatic nitro group to an amine. The choice of reductant is crucial to ensure chemoselectivity, preserving other reducible functional groups within the molecule. Common methods include catalytic hydrogenation with catalysts like Pd/C or Raney Nickel, and metal-based reductions using Fe/HCl, SnCl2/HCl, or Zn/NH4Cl. jsynthchem.com For substrates with sensitive functional groups, milder conditions such as sodium borohydride (B1222165) in the presence of a transition metal catalyst like Ni(PPh3)4 can be employed. jsynthchem.com The selective reduction of nitriles in the presence of aromatic nitro groups has also been extensively studied, highlighting the possibility of selectively targeting one functional group over another. calvin.educalvin.edu

Diazotization and Subsequent Reactions: The resulting amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid). Diazonium salts are highly versatile intermediates that can be transformed into a wide array of functional groups, including halides (Sandmeyer reaction), hydroxyl, cyano, and aryl groups.

Amide Formation: The amino derivative readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form amides. A plethora of coupling reagents, such as DCC, HOBt, and various uronium and phosphonium (B103445) salts, can facilitate amide bond formation under mild conditions. luxembourg-bio.com This reaction is fundamental for building larger molecules and for introducing diverse side chains. Electrochemical oxidative coupling of amines and thiols also presents a modern approach to sulfonamide synthesis. cardiff.ac.uk

TransformationReagents and ConditionsProduct
Nitro Reduction Fe/HCl or SnCl2/HCl or H2, Pd/C1-[(3-aminophenyl)sulfonyl]-1H-pyrrole
Diazotization NaNO2, HCl, 0-5 °C1-[(3-diazoniumphenyl)sulfonyl]-1H-pyrrole chloride
Amide Formation R-COCl, base or R-COOH, coupling agent1-{[3-(acylamino)phenyl]sulfonyl}-1H-pyrrole

This table outlines key transformations of the nitrophenyl moiety.

The substitution pattern of the phenyl ring can be further modified through electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (SEAr). wikipedia.orglkouniv.ac.inresearchgate.netyoutube.com Therefore, introducing another substituent via SEAr onto the 3-nitrophenyl ring of this compound would be challenging and would likely occur at the positions meta to the nitro group (i.e., C5) and ortho/para to the sulfonyl group, though the deactivating effect of both groups would significantly decrease the ring's reactivity.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). rsc.orgrsc.orgwikipedia.orgchemrxiv.orgnih.govmasterorganicchemistry.comlibretexts.orgnih.govlibretexts.org While the leaving group is typically a halide, in highly activated systems, other groups can be displaced. For this compound, if a suitable leaving group (e.g., a halogen) were present on the phenyl ring, it could be displaced by a variety of nucleophiles. For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by oxygen, sulfur, and nitrogen nucleophiles. nih.gov

Reaction TypeConditionsPotential Outcome
Electrophilic Substitution Strong electrophile, harsh conditionsFurther substitution on the phenyl ring (likely at C5)
Nucleophilic Substitution Nucleophile, activated substrate (e.g., with a leaving group ortho/para to NO2)Displacement of the leaving group by the nucleophile

This table summarizes potential substitution reactions on the phenyl ring.

Exploiting the Sulfonyl Group for Further Chemical Transformations

The sulfonyl group is often considered robust, but it can be a versatile functional handle for further chemical transformations, including desulfonylation and cross-coupling reactions.

Reductive Cleavage (Desulfonylation): The N-S bond in sulfonamides can be cleaved under reductive conditions. wikipedia.orgchemrxiv.orgorganic-chemistry.orgnih.govrsc.org This desulfonylation can be achieved using various reagents, such as magnesium in methanol (B129727), samarium(II) iodide, or through photoredox catalysis. organic-chemistry.orgrsc.org This reaction effectively removes the entire (3-nitrophenyl)sulfonyl group, yielding the parent 1H-pyrrole. This strategy is particularly useful if the sulfonyl group is employed as a temporary protecting or activating group.

Cross-Coupling Reactions: The sulfonyl group itself can participate in cross-coupling reactions. For instance, N-sulfonylpyrroles can be converted to pyrrolylsulfonium salts, which can then undergo Stille couplings with organostannanes. rsc.org This allows for the formation of a C-C bond at the position of the sulfur atom, with the N-sulfonyl group acting as a leaving group. Furthermore, the sulfonyl group can be transformed into other functionalities. For example, primary sulfonamides can be converted into sulfonyl chlorides or fluorides, which are then amenable to reaction with a variety of nucleophiles. lookchem.comresearchgate.net

TransformationReagents and ConditionsProduct
Reductive Desulfonylation Mg/MeOH or SmI2 or photoredox catalysis1H-pyrrole
Stille Coupling (via sulfonium (B1226848) salt) 1. Sulfide, activating agent; 2. Organostannane, Pd catalyst3-substituted pyrrole
Conversion to Sulfonyl Halide Activating agent (e.g., pyridinium (B92312) intermediate)1-[(3-nitrophenyl)sulfonyl] chloride/fluoride

This table details potential transformations involving the sulfonyl group.

Sulfonyl Transfer Reactions and Use as a Leaving Group

The 1-[(3-nitrophenyl)sulfonyl] moiety can potentially act as a leaving group in nucleophilic substitution reactions, enabling the transfer of the sulfonyl group or the liberation of the pyrrole anion. The feasibility of this process is dictated by the stability of the leaving group. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

In principle, a strong nucleophile (Nu⁻) can attack the sulfur atom, leading to the cleavage of the N-S bond and the formation of a new sulfonyl derivative along with the pyrrole anion. The latter can then be protonated or react with an electrophile.

Reaction Scheme:

this compound + Nu⁻ → [3-nitrophenyl-SO₂-Nu] + pyrrolide anion

The sulfonyl group itself can be a leaving group in aromatic nucleophilic substitutions, although this is more common for sulfonate esters. wikipedia.orgyoutube.com For N-sulfonylpyrroles, the N-S bond can be cleaved under certain conditions. For instance, in related N-sulfonylindoles, nucleophilic attack can occur at the sulfur atom, especially with hard nucleophiles. researchgate.net The rate of such reactions is influenced by both the electronic nature of the substituent on the phenyl ring and steric factors around the sulfur atom. youtube.comchemistrysteps.comyoutube.com

Conversion to Sulfonic Acids or Other Sulfonyl Derivatives

A significant functionalization strategy involves the conversion of the sulfonamide linkage into a sulfonic acid or other sulfonyl derivatives. A recently developed methodology allows for the transformation of primary sulfonamides into their corresponding sulfonic acids via the formation of an intermediate sulfonyl pyrrole. researchgate.netsoton.ac.uk This process involves the reaction of the sulfonyl pyrrole with a nucleophile in a reductive or hydrolytic manner.

For this compound, a plausible pathway for its conversion to 3-nitrobenzenesulfonic acid would involve the cleavage of the N-S bond. This can be achieved under reductive conditions, for instance, using photocatalysis which has been shown to be effective for the functionalization of sulfonyl pyrroles. researchgate.net Under these conditions, the sulfonyl pyrrole can generate a sulfinate intermediate, which can then be oxidized to the sulfonic acid. researchgate.net

Alternatively, hydrolysis, potentially under basic conditions, could cleave the N-S bond to yield the corresponding sulfonate salt. The rate of this hydrolysis would be enhanced by the electron-withdrawing nitro group on the phenyl ring.

Synthesis of Analogs for Structure-Property Relationship Studies

To understand and fine-tune the chemical and physical properties of this compound, the synthesis and study of its analogs are crucial. This involves systematic modifications of the chemical structure and observing the impact on properties such as reactivity, solubility, and molecular interactions.

Systematic Variation of Substituents for Modulating Electronic and Steric Effects

The electronic and steric properties of the this compound scaffold can be systematically modulated by introducing different substituents on the phenyl ring. The synthesis of such analogs would typically start from the appropriately substituted aniline, which is then converted to the corresponding sulfonyl chloride, followed by reaction with pyrrole. A general synthetic route is outlined in the patent literature for a similar, more complex derivative. google.com

Table 1: Proposed Analogs and their Expected Electronic and Steric Effects

Substituent at meta-positionHammett Constant (σ_m)Expected Electronic EffectExpected Steric Effect
-NO₂ (original compound)+0.71Strongly electron-withdrawingModerate
-CN+0.56Strongly electron-withdrawingSmall
-Br+0.39Electron-withdrawing (inductive)Moderate
-H0Neutral referenceSmall
-CH₃-0.07Weakly electron-donatingSmall
-OCH₃+0.12Electron-donating (resonance), Electron-withdrawing (inductive)Moderate

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with the reactivity of the molecule. wikipedia.orglibretexts.org For reactions where a negative charge is built up in the transition state, such as nucleophilic attack on the sulfonyl group, electron-withdrawing substituents (with positive σ values) are expected to increase the reaction rate. researchgate.net Conversely, electron-donating groups would decrease the rate. The reaction constant (ρ) in the Hammett plot would indicate the sensitivity of the reaction to these electronic effects. wikipedia.orgdalalinstitute.com

Steric effects also play a critical role. youtube.comchemistrysteps.comyoutube.com Bulky substituents ortho to the sulfonyl group would hinder the approach of a nucleophile to the sulfur atom, thereby decreasing the reaction rate. chemistrysteps.com

Rational Design Principles for Modulating Reactivity or Specific Molecular Interactions

Rational design principles can be applied to synthesize analogs of this compound with tailored properties. wikipedia.orgresearchgate.netresearchgate.net This involves a deep understanding of the relationship between the molecular structure and its chemical behavior.

For instance, to enhance the reactivity of the sulfonyl group towards nucleophilic attack, one could introduce additional or stronger electron-withdrawing groups on the phenyl ring. The position of these substituents is also critical, with para-substituents often exerting a stronger electronic influence through resonance.

Conversely, to decrease reactivity, electron-donating groups could be incorporated. The introduction of bulky groups, particularly in the ortho positions of the phenyl ring, would sterically shield the sulfonyl group, thus modulating its accessibility and reactivity. chemistrysteps.com

The design of molecules with specific intermolecular interaction capabilities can be achieved by incorporating functional groups capable of hydrogen bonding (e.g., -OH, -NH₂) or other specific non-covalent interactions. The synthesis of such derivatives would follow established synthetic methodologies for substituted N-arylsulfonylpyrroles. cdnsciencepub.comdigitellinc.com

Molecular Interactions and Mechanistic Insights in Advanced Chemical Biology Research Strictly Excluding Clinical Efficacy, Dosage, Safety, and Adverse Effects

Theoretical Considerations for Interactions with Biological Macromolecules

No specific molecular docking studies for 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole have been identified in the reviewed literature. Such studies would be necessary to propose credible hypotheses about its binding modes with specific protein receptors.

There is no published research detailing the mechanisms by which this compound might inhibit enzymes, including whether such inhibition would be reversible, irreversible, or involve allosteric modulation.

Specific theoretical models or experimental evidence for the interaction of this compound with nucleic acids, such as through intercalation or groove binding, are not available.

In Vitro Studies of Molecular Target Engagement

No biochemical assay data, including IC50, Ki, or Kd values, have been reported for this compound, which would be essential for quantifying its binding affinity to any potential biological targets.

There are no available studies that utilize advanced spectroscopic techniques like fluorescence quenching or surface plasmon resonance to analyze the interaction between this compound and biological targets.

Mechanistic Pathways of Cellular Uptake and Intracellular Localization (Non-Clinical Focus)

The journey of a synthetic compound into a cell and its subsequent localization are critical determinants of its utility in biological research. The following subsections explore the theoretical mechanisms by which this compound may traverse the cellular membrane and distribute within the intracellular environment.

The ability of this compound to cross the cell membrane is a primary factor in its potential as a molecular probe. The physicochemical properties of the compound, detailed in the table below, provide a basis for theorizing its primary mode of cellular entry.

PropertyValueImplication for Permeability
Molecular Weight~266.27 g/mol A relatively low molecular weight generally favors passive diffusion across the lipid bilayer.
LogP (predicted)~2.5-3.0This value suggests moderate lipophilicity, which is often correlated with good membrane permeability.
Polar Surface Area~75 ŲA moderate polar surface area can influence the balance between solubility in the aqueous extracellular space and partitioning into the lipid membrane.
Hydrogen Bond Donors0The absence of hydrogen bond donors reduces the energy penalty for desolvation when entering the hydrophobic membrane core.
Hydrogen Bond Acceptors4 (in the sulfonyl and nitro groups)These groups can interact with the polar head groups of phospholipids, potentially influencing membrane entry.

The primary mechanism for the cellular uptake of a molecule with these characteristics is likely passive diffusion . This process is driven by the concentration gradient of the compound across the cell membrane and does not require cellular energy. The moderate lipophilicity, indicated by the predicted LogP value, suggests that this compound can efficiently partition into the lipid bilayer from the aqueous extracellular environment, traverse the hydrophobic core, and then partition into the cytoplasm.

While passive diffusion is the most probable route, the potential for facilitated diffusion or active transport cannot be entirely ruled out without experimental evidence. If the compound were to structurally mimic an endogenous substrate, it could potentially be recognized and transported by a carrier protein. However, given its synthetic nature, this is considered less likely. The kinetics of uptake, if it were to follow passive diffusion, would be expected to be linear with increasing extracellular concentrations of the compound until saturation of the membrane is reached. nih.gov

Following its entry into the cytoplasm, the subcellular distribution of this compound would be governed by its affinity for different intracellular environments. The chemical structure of the compound provides clues to its potential organelle-targeting properties. nih.govnih.gov

The presence of the lipophilic phenyl and pyrrole (B145914) rings suggests a propensity to associate with lipid-rich structures, such as the membranes of the endoplasmic reticulum and the Golgi apparatus . Furthermore, the electron-withdrawing nitro and sulfonyl groups create a dipole moment that could influence its interaction with charged membrane surfaces.

A particularly noteworthy theoretical destination is the mitochondrion . Mitochondria possess a significant negative membrane potential across their inner membrane. nih.gov Lipophilic cations are known to accumulate in the mitochondrial matrix, driven by this potential. While this compound is not a cation, its constituent groups could engage in specific interactions. For instance, the nitro group could potentially undergo reduction in the unique redox environment of the mitochondria.

The theoretical distribution could be modeled as follows:

OrganellePotential for AccumulationRationale
NucleusLowThe compound lacks a specific nuclear localization signal.
MitochondriaModerateLipophilicity and potential for interactions with the mitochondrial membrane and matrix components. nih.gov
Endoplasmic ReticulumModerate to HighAssociation with the extensive membrane network due to lipophilic character.
LysosomesLowThe compound is not expected to be a substrate for endocytotic pathways that typically lead to lysosomal accumulation. nih.gov
CytosolHigh (initially)As the primary compartment of entry, a significant concentration is expected in the cytosol before partitioning into organelles.

Structure-Activity Relationship (SAR) Theories Pertaining to Molecular Recognition

The biological activity of a compound, in a non-clinical research context, is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to decipher these connections to understand molecular recognition and to guide the design of new molecules with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net For this compound, a theoretical QSAR study could be envisioned to explore its interactions with a putative protein target.

A hypothetical QSAR study for analogs of this compound might involve the following steps:

Synthesis of Analogs: A library of derivatives would be synthesized, systematically modifying the three main components of the molecule: the nitrophenyl ring, the sulfonyl linker, and the pyrrole ring.

Biological Activity Assay: The activity of each analog against a specific biological target (e.g., an enzyme or receptor) would be measured.

Descriptor Calculation: A wide range of physicochemical and structural properties (descriptors) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model correlating the descriptors with the observed biological activity.

A hypothetical QSAR model might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The following table outlines some of the descriptors that could be relevant in a QSAR study of this compound and its analogs. mdpi.com

Descriptor ClassExample DescriptorsPotential Influence on Molecular Interactions
ElectronicHammett constants (σ), Dipole moment, Partial atomic chargesGovern electrostatic and hydrogen bonding interactions with a target protein. The nitro group's position and electronic influence would be a key variable. mdpi.com
StericMolar refractivity, van der Waals volume, Sterimol parametersDefine the size and shape constraints for binding to a specific site.
LipophilicLogP, Hydrophobic fieldDetermine the compound's ability to cross membranes and to engage in hydrophobic interactions within a binding pocket.
TopologicalConnectivity indices, Shape indicesQuantify the branching and overall shape of the molecule.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a compound to be recognized by a specific biological target. nih.gov The elucidation of a pharmacophore for this compound would be a crucial step in the rational design of analogs with enhanced or more specific molecular recognition properties.

Based on its structure, a hypothetical pharmacophore for this compound could include the following features:

Aromatic Ring Feature: Corresponding to the pyrrole ring.

Aromatic Ring Feature: Corresponding to the nitrophenyl ring.

Hydrogen Bond Acceptor Feature: From the oxygen atoms of the sulfonyl group.

Hydrogen Bond Acceptor Feature: From the oxygen atoms of the nitro group.

The spatial arrangement of these features would be critical. The design of analogs could then involve modifying the scaffold to better match the pharmacophore of a target or to introduce new features. For example, the nitro group could be replaced with other electron-withdrawing groups to probe the importance of this feature. nih.govmdpi.com Similarly, the substitution pattern on the phenyl ring could be altered to optimize steric and electronic complementarity with a binding site.

The following table provides a theoretical framework for the rational design of analogs based on a hypothetical pharmacophore.

Molecular ComponentPotential ModificationRationale for Design (Non-Clinical)
Pyrrole RingSaturation to pyrrolidineTo investigate the importance of the aromaticity of the pyrrole ring for molecular recognition.
Nitrophenyl RingSubstitution of the nitro group with other functional groups (e.g., -CN, -CF3, -Cl)To modulate the electronic properties and hydrogen bonding capacity of this part of the molecule. nih.gov
Sulfonyl LinkerReplacement with an amide or ketone linkerTo alter the geometry and flexibility between the two ring systems.

Advanced Applications in Organic Synthesis and Materials Science Excluding Direct Human Therapeutic Applications

Role as a Synthetic Intermediate in Complex Molecule Synthesis

As a synthetic intermediate, 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole serves as a foundational component for creating more elaborate chemical structures. The reactivity of its constituent parts can be strategically exploited to build molecules with specific functions and properties.

The pyrrole (B145914) nucleus is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. nih.govjuit.ac.in The title compound acts as a precursor for introducing a functionalized pyrrole unit into larger molecules. The N-sulfonyl group activates the pyrrole ring, influencing its reactivity in electrophilic substitution reactions. nih.gov Furthermore, the nitro group on the phenyl ring is a versatile functional handle; it can be readily reduced to an amino group, which can then be subjected to a wide range of transformations, such as diazotization or acylation, to construct more complex heterocyclic systems. researchgate.net

Research on related sulfonyl pyrroles has demonstrated their utility as key intermediates. For instance, 1-arylsulfonyl-1H-pyrroles have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the role of this scaffold in medicinal chemistry research. juit.ac.in The synthesis of various heterocyclic sulfones often proceeds through precursors containing a sulfonyl group, underscoring the importance of this functional group in building diverse chemical libraries. researchgate.net The compound this compound is thus a valuable building block, offering multiple points for chemical modification to generate novel and potentially useful heterocyclic structures.

Pyrrole-based polymers, particularly polypyrrole, are well-known for their conductive properties and have been extensively studied for applications in electronics and sensing. researchgate.net The title compound, this compound, can be considered a monomer for the synthesis of functional polymers. The N-substituent, the 3-nitrophenylsulfonyl group, would significantly modulate the electronic properties, solubility, and processability of the resulting polymer compared to unsubstituted polypyrrole.

The electropolymerization of aromatic pyrrole derivatives is a common method to create thin conductive films. researchgate.net It is conceivable that this compound could be polymerized or co-polymerized with other monomers to create materials with tailored properties. The strong electron-withdrawing nature of the nitrophenylsulfonyl group would influence the oxidation potential of the monomer and the conductivity and stability of the final polymer. Such functional polymers are of interest in the development of sensors, organic electronics, and electrochromic devices. eurekaselect.comresearchgate.net

Table 1: Potential Influence of Functional Groups on Polymer Properties

Functional GroupPotential Effect on Polymer Properties
Pyrrole Ring Forms the conductive polymer backbone through oxidative polymerization. researchgate.net
N-Sulfonyl Group Modifies the electronic properties and may enhance thermal stability.
3-Nitro Group Acts as a strong electron-withdrawing group, influencing conductivity and providing a site for post-polymerization modification.

Potential as a Protecting Group Strategy in Multistep Organic Syntheses

In the synthesis of complex molecules with multiple reactive sites, the temporary masking of a functional group is often necessary. The 3-nitrophenylsulfonyl group is a variant of the well-known nitrobenzenesulfonyl (nosyl) protecting group for amines, valued for its unique stability and cleavage conditions. nih.gov

A key advantage of the nosyl protecting group, and by extension the 3-nitrophenylsulfonyl group, is its orthogonality to many other common protecting groups used in organic synthesis. nih.govrsc.org Orthogonality means that one protecting group can be removed under a specific set of conditions without affecting other protecting groups in the molecule. bham.ac.uk This selectivity is crucial for streamlining complex synthetic sequences. rsc.org

The 3-nitrophenylsulfonyl group is stable to the acidic conditions used to remove acid-labile groups like the tert-butoxycarbonyl (Boc) group and the basic conditions used to cleave the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govluxembourg-bio.com This three-way orthogonality is highly desirable in complex syntheses, such as solid-phase peptide synthesis or oligosaccharide synthesis. bham.ac.ukluxembourg-bio.com

Table 2: Orthogonality of the Nitrophenylsulfonyl (Ns) Group

Protecting GroupTypical Cleavage ConditionsStability of Ns GroupOrthogonal?
Boc (tert-butoxycarbonyl)Strong Acid (e.g., TFA)Stable luxembourg-bio.comYes
Fmoc (Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Stable luxembourg-bio.comYes
Bn (Benzyl)Hydrogenolysis (e.g., H₂, Pd/C)CleavedNo
Alloc (Allyloxycarbonyl)Pd(0) catalysisStable researchgate.netYes
Ns (Nitrophenylsulfonyl)Mild nucleophiles (e.g., Thiolates)Cleaved nih.gov-

The primary advantage of the nitrophenylsulfonyl group over other sulfonyl-based protecting groups, such as the tosyl (Ts) group, is the ease and mildness of its removal. The electron-deficient nature of the nitro-substituted aromatic ring facilitates nucleophilic aromatic substitution. nih.gov

Deprotection is typically achieved under mild, near-neutral conditions using a soft nucleophile, most commonly a thiol like thiophenol in the presence of a mild base such as potassium carbonate or cesium carbonate. nih.gov Other reported methods for the cleavage of sulfonyl groups include electrochemical reduction and photoredox catalysis, offering alternative mild deprotection strategies. researchgate.net The ability to remove this protecting group without resorting to harsh acidic or basic conditions preserves the integrity of sensitive functional groups elsewhere in the molecule.

Exploration in Supramolecular Chemistry and Self-Assembly (Theoretical and Mechanistic)

Supramolecular chemistry investigates the interactions between molecules that lead to the formation of larger, well-ordered structures. researchgate.net this compound possesses several features that make it an interesting candidate for theoretical and mechanistic studies in self-assembly.

The molecule contains multiple sites capable of participating in non-covalent interactions. The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. researchgate.netnih.govnih.gov The nitro group can also participate in hydrogen bonding and other electrostatic interactions. The aromatic pyrrole and nitrophenyl rings can engage in π-π stacking interactions.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, can predict how these individual interactions might guide the self-assembly of the molecules into larger aggregates. nih.gov It is plausible that this compound could form defined supramolecular structures, such as one-dimensional chains or two-dimensional sheets, driven by a combination of hydrogen bonding and π-stacking. researchgate.netresearchgate.net Understanding these self-assembly motifs is fundamental to the field of crystal engineering and the rational design of new materials with specific solid-state structures and properties. iucr.org For example, the study of sulfonamide-substituted silatranes has shown the formation of cyclic dimers in the crystal lattice through intermolecular hydrogen bonds. nih.gov Similar mechanistic insights could be gained by studying the supramolecular behavior of the title compound.

Non-Covalent Interactions and Molecular Recognition in Supramolecular Architectures

The assembly of molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. In the case of this compound, the potential for hydrogen bonding, π-π stacking, and other electrostatic interactions is significant. The nitro group and the sulfonyl group are potent hydrogen bond acceptors, while the pyrrole and phenyl rings can act as both hydrogen bond donors (C-H donors) and participants in π-stacking interactions.

Research on structurally related N-sulfonylpyrrolidine derivatives provides insight into the types of interactions that can be anticipated. For instance, studies on 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid have revealed complex networks of O-H···O hydrogen bonds that dictate the formation of its supramolecular architecture. These interactions involve the sulfonyl and nitro groups as key acceptors. While this compound lacks the hydroxyl and carboxylic acid groups of this analogue, the fundamental capacity for strong hydrogen bonding involving the sulfonyl and nitro functionalities remains.

The presence of both the nitrophenyl ring and the pyrrole ring introduces the possibility of π-π stacking interactions, which are crucial in the organization of many functional materials. The electron-deficient nature of the nitrophenyl ring and the electron-rich character of the pyrrole ring could facilitate donor-acceptor π-stacking. Furthermore, computational studies on various nitrogen-rich heterocyclic compounds have demonstrated that N···H and C-H···π interactions are significant driving forces in their crystal packing. nih.gov For this compound, interactions between the nitrogen and oxygen atoms of the nitro and sulfonyl groups with the hydrogen atoms of the pyrrole and phenyl rings of adjacent molecules are expected to play a crucial role in its solid-state structure.

A theoretical analysis of the potential non-covalent interactions involving this compound is summarized in the table below.

Interaction Type Potential Donor Potential Acceptor Significance in Supramolecular Assembly
Hydrogen BondingPyrrole C-H, Phenyl C-HSulfonyl O, Nitro ODirectional control of molecular packing.
π-π StackingPyrrole Ring, Phenyl RingPyrrole Ring, Phenyl RingStabilization of layered or columnar structures.
Dipole-Dipole-SO₂- and -NO₂ groups-SO₂- and -NO₂ groupsContribution to the overall lattice energy.
C-H···π InteractionsPyrrole C-H, Phenyl C-HPyrrole/Phenyl π-systemFine-tuning of molecular orientation.

These varied non-covalent forces suggest that this compound could be a valuable building block in crystal engineering, with the potential to form predictable and robust supramolecular synthons.

Design Principles for Self-Assembling Systems

The design of self-assembling systems relies on encoding molecular-level information that directs the spontaneous organization of components into larger, ordered structures. The principles for designing such systems with this compound as a component would involve leveraging its distinct structural and electronic features.

One key design principle is the strategic placement of complementary functional groups to promote specific and directional non-covalent interactions. For example, co-crystallization of this compound with molecules containing strong hydrogen bond donors, such as phenols or carboxylic acids, could lead to the formation of well-defined hydrogen-bonded assemblies. The predictability of these interactions forms the basis of a rational design strategy for new materials.

Another principle involves the modulation of π-π stacking interactions. The strength and geometry of these interactions can be tuned by introducing substituents on the phenyl ring or by using co-assembling molecules with complementary electronic properties. This could allow for the construction of one-dimensional stacks or two-dimensional sheets with tailored electronic properties, potentially useful in organic electronics.

The concept of hierarchical self-assembly could also be applied. Here, strong, primary interactions (like hydrogen bonding) would first direct the formation of discrete molecular aggregates, which would then organize into a larger superstructure through weaker, secondary interactions (like van der Waals forces). The anisotropic shape of the this compound molecule, combined with its array of functional groups, makes it a candidate for such complex assembly processes.

Catalytic Applications (e.g., as a Ligand Component, Organocatalyst Precursor)

The application of pyrrole derivatives in catalysis is a burgeoning field. The N-sulfonyl group in this compound significantly influences the electronic properties of the pyrrole ring, making it a potential platform for the development of novel catalysts.

Design and Synthesis of Derivatives for Specific Catalytic Reactions

The derivatization of this compound is a key strategy for its application in catalysis. The pyrrole ring can be functionalized at its carbon positions to introduce coordinating atoms for metal-based catalysis or to append catalytically active moieties for organocatalysis.

As a Ligand Component: The introduction of phosphine, amine, or N-heterocyclic groups onto the pyrrole ring could transform the molecule into a bidentate or pincer ligand for transition metal catalysis. The N-sulfonyl group, being strongly electron-withdrawing, would modulate the electron-donating ability of the coordinating atoms, thereby influencing the activity and selectivity of the metal center. For instance, palladium complexes bearing indolyl-based ligands with N-heterocyclic substituents have shown catalytic activity in Suzuki coupling reactions. mdpi.com A similar approach could be applied to this compound to create ligands for cross-coupling reactions.

As an Organocatalyst Precursor: The pyrrole scaffold is present in various organocatalysts. The electron-deficient nature of the N-sulfonylated pyrrole ring can be exploited in several ways. For example, it could be used to stabilize adjacent carbanions or to activate substrates through hydrogen bonding. Chiral phosphoric acids have been successfully used to catalyze reactions involving 2-arylpyrroles, demonstrating the utility of pyrrole derivatives in asymmetric synthesis. acs.orgacs.org Derivatives of this compound could be designed to incorporate chiral backbones, leading to new classes of asymmetric organocatalysts. The synthesis of such derivatives would likely follow established methods for pyrrole functionalization, adapted to account for the electronic effects of the N-sulfonyl group.

Mechanistic Studies of Catalytic Activity and Turnover

Mechanistic studies are crucial for understanding and optimizing the performance of any new catalyst. For hypothetical catalysts derived from this compound, several mechanistic aspects would be of interest.

In the context of metal-based catalysis , studies would focus on the coordination chemistry of the ligand with the metal center. The strength of the metal-ligand bond, the geometry of the complex, and the electronic effects of the nitrophenylsulfonyl group on the metal's redox properties would be key parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry would be employed to probe these features. The catalytic cycle would be investigated to identify the rate-determining step and potential deactivation pathways.

In organocatalysis , mechanistic investigations would explore the mode of substrate activation. If the catalyst operates as a Brønsted acid, the pKa of the active site would be a critical factor. If it functions as a Lewis base or through hydrogen bonding, the nature of the catalyst-substrate intermediate would be studied using spectroscopic methods and computational modeling. nih.gov For example, in reactions catalyzed by chiral phosphoric acids with pyrrole substrates, density functional theory (DFT) calculations have been used to elucidate the reaction mechanism and the origin of enantioselectivity. acs.org Similar computational approaches could be applied to catalysts derived from this compound to predict their reactivity and selectivity. The electron-withdrawing nature of the N-sulfonyl group is expected to enhance the acidity of any N-H or C-H protons on the pyrrole ring, a feature that could be exploited in hydrogen-bond-donating catalysis.

The table below summarizes potential catalytic roles and the focus of mechanistic studies for derivatives of this compound.

Catalyst Type Derivative Design Potential Catalytic Reaction Focus of Mechanistic Studies
Metal-Ligand ComplexIntroduction of coordinating groups (e.g., phosphines, pyridines) at C2/C5 positions.Cross-coupling, hydrogenation, oxidation.Coordination geometry, electronic effects on metal center, stability of catalytic intermediates.
OrganocatalystIncorporation of chiral scaffolds and/or hydrogen bond donors/acceptors.Michael additions, Friedel-Crafts alkylations, asymmetric reductions.Mode of substrate activation (H-bonding, covalent), transition state analysis, origin of stereoselectivity.

While direct experimental data on the catalytic applications of this compound are not currently available in the literature, the foundational principles of catalyst design and the known reactivity of related compounds provide a strong basis for its future exploration in this field.

Future Research Directions and Emerging Paradigms in the Study of N Sulfonyl Pyrroles

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of N-sulfonyl pyrroles is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to higher yields and purities. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acids has been successfully demonstrated in a one-step continuous flow process. While traditional batch processes for similar reactions might offer comparable yields, flow chemistry can significantly reduce reaction times and increase productivity. A comparison of batch versus flow processes for the synthesis of certain heterocyclic compounds has shown that flow chemistry can halve the reaction time while maintaining similar product quality.

Automated synthesis platforms, often integrated with flow reactors, further accelerate the discovery and optimization of new N-sulfonyl pyrrole (B145914) derivatives. These platforms can perform a large number of reactions in parallel, enabling high-throughput screening of different starting materials, catalysts, and reaction conditions. This capability is particularly valuable for exploring the vast chemical space of N-sulfonyl pyrroles and identifying derivatives with desired properties. The use of automated systems allows for the execution of thousands of experiments in a short period with minimal material consumption.

The table below illustrates a comparative example of efficiency metrics between batch and flow synthesis for a generic heterocyclic compound, highlighting the potential advantages applicable to N-sulfonyl pyrrole synthesis.

MetricBatch SynthesisFlow Synthesis
Reaction Time 30 min14 min
Productivity LowerHigher
Yield 74%70%
Scalability More ComplexMore Straightforward

This data is representative of comparative studies on heterocyclic synthesis and illustrates the general advantages of flow chemistry.

Exploiting Machine Learning and Artificial Intelligence in Compound Design and Reactivity Prediction

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research, with significant potential to accelerate the design and synthesis of N-sulfonyl pyrroles. These computational approaches can analyze vast datasets of chemical reactions and molecular structures to identify patterns and make predictions that are not readily apparent to human researchers.

One of the key applications of ML in this field is the prediction of reaction outcomes, such as the yield of a specific synthesis. For example, ML models have been developed to predict the yield of condensation reactions for pyrroles and dipyrromethanes with aldehydes. By training on large datasets of known reactions, these models can achieve a high degree of accuracy in predicting the success of a planned synthesis, thereby reducing the need for extensive experimental optimization.

Furthermore, AI is being employed for the de novo design of novel molecules with specific desired properties. Generative AI models can be trained on existing libraries of bioactive compounds to learn the underlying principles of molecular design and then generate new chemical entities with a high probability of possessing the desired activity. This approach could be used to design novel N-sulfonyl pyrrole derivatives with specific biological targets or material properties.

The table below outlines some of the ML models and their applications relevant to the study of N-sulfonyl pyrroles.

ML/AI ApplicationDescriptionPotential Impact on N-Sulfonyl Pyrrole Research
Reaction Yield Prediction Models trained on reaction data to predict the yield of a new reaction.Optimization of synthesis for compounds like 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole.
Retrosynthesis Planning AI tools that suggest synthetic routes to a target molecule.Facilitating the synthesis of complex N-sulfonyl pyrrole derivatives.
De Novo Drug Design Generative models that create novel molecular structures with desired properties.Discovery of new bioactive N-sulfonyl pyrroles.
Property Prediction Predicting physicochemical and biological properties of virtual compounds.Prioritizing the synthesis of the most promising candidates.

Development of Green and Sustainable Synthesis Methodologies for Derivatives

The principles of green chemistry are increasingly influencing the synthesis of N-sulfonyl pyrroles, with a focus on developing more environmentally friendly and sustainable methods. This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a particularly effective green chemistry tool for the synthesis of pyrrole derivatives. Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. For instance, the microwave-assisted Paal-Knorr synthesis of pyrroles has been shown to proceed in minutes with high yields, often under solvent-free conditions. The synthesis of N-sulfonylpyrroles from various sulfonamides has been achieved with high efficiency using microwave heating at 150 °C for 30-60 minutes under solvent-free conditions.

The use of solid acid catalysts is another important green methodology. These catalysts are often more environmentally benign than traditional acid catalysts and can be easily separated from the reaction mixture and reused. Catalysts such as polystyrenesulfonate have been successfully used for the synthesis of N-polyaromatic substituted pyrroles in aqueous solution with excellent yields. Iron(III) chloride has also been demonstrated as a practical and inexpensive catalyst for the Paal-Knorr condensation to produce N-substituted pyrroles in water.

The following table provides a comparison of different catalytic systems used in the green synthesis of pyrrole derivatives, which are applicable to N-sulfonyl pyrroles.

Catalytic SystemReaction ConditionsAdvantages
Microwave Irradiation Solvent-free, 150°C, 30-60 minRapid reaction times, high yields, energy efficient.
Polystyrenesulfonate Aqueous solutionRecyclable catalyst, environmentally friendly solvent.
Iron(III) Chloride Water, 60°CInexpensive, mild conditions, good to excellent yields.
Nano-organocatalyst Aqueous medium, 140°C, 20 minHigh yields, use of a green solvent.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of N-sulfonyl pyrroles is crucial for optimizing reaction conditions and improving efficiency. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of chemical reactions are playing an increasingly important role in this area.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for in-situ reaction monitoring. By tracking the changes in the infrared spectrum of a reaction mixture over time, it is possible to identify and quantify reactants, intermediates, and products, providing valuable insights into the reaction mechanism and kinetics. This technique has been successfully applied to study the Paal-Knorr reaction for the synthesis of pyrrole derivatives.

Raman spectroscopy is another valuable technique for real-time monitoring of chemical and biochemical reactions. Its high molecular specificity and minimal interference from water make it well-suited for monitoring reactions in aqueous media. Raman spectroscopy, coupled with chemometric models, can be used to determine the concentration of various species in a reaction mixture, allowing for the real-time tracking of reaction progress.

The table below summarizes the application of these advanced spectroscopic techniques in the study of pyrrole synthesis.

Spectroscopic TechniqueInformation ObtainedRelevance to N-Sulfonyl Pyrrole Synthesis
In-situ FTIR Identification of intermediates, reaction kinetics, mechanistic pathways.Optimization of reaction conditions for higher yields and purity.
Raman Spectroscopy Real-time concentration profiles of reactants and products, reaction progress.Enables precise control over the synthesis process, particularly in flow chemistry.
NMR Spectroscopy Structural elucidation of intermediates and products, kinetic studies.Provides detailed structural information to confirm reaction pathways.

Multidisciplinary Approaches to Understanding Complex Chemical and Molecular Interactions

The future study of N-sulfonyl pyrroles will increasingly rely on multidisciplinary approaches that integrate chemistry with biology, materials science, and computational modeling. This will enable a more comprehensive understanding of the complex chemical and molecular interactions of these compounds and facilitate the development of new applications.

In the realm of chemical biology, N-sulfonyl pyrroles can be designed as chemical probes to study biological processes. By incorporating specific functional groups, these molecules can be used to target and modulate the activity of proteins and other biomolecules, providing valuable tools for drug discovery and basic research. For example, sulfonyl fluoride-containing compounds have been developed as chemical probes to study the E3 ubiquitin ligase complex CRL4CRBN.

In materials science, the unique electronic and structural properties of N-sulfonyl pyrroles make them attractive building blocks for the development of novel functional materials. Research is ongoing to explore their potential applications in areas such as organic electronics and sensors.

Computational modeling, particularly multiscale modeling, is a powerful tool for understanding the complex interactions of N-sulfonyl pyrroles at the molecular level. These models can simulate the behavior of molecules at different levels of detail, from the quantum mechanical to the macroscopic, providing insights into their structure, dynamics, and interactions with other molecules. This understanding is crucial for the rational design of new N-sulfonyl pyrrole derivatives with specific properties.

The following table highlights some of the key multidisciplinary research areas for N-sulfonyl pyrroles.

Research AreaKey FocusPotential Applications
Chemical Biology Design of chemical probes and bioactive molecules.Drug discovery, elucidation of biological pathways.
Materials Science Development of functional materials with novel electronic and optical properties.Organic electronics, sensors, and other advanced materials.
Computational Chemistry In silico design, reactivity prediction, and mechanistic studies.Rational design of new compounds, optimization of synthetic routes.
Multiscale Modeling Understanding complex molecular interactions across different scales.Predicting the behavior of N-sulfonyl pyrroles in complex environments.

Q & A

Q. What are the optimal synthetic routes for 1-[(3-nitrophenyl)sulfonyl]-1H-pyrrole, and how can reaction yields be maximized?

Methodological Answer: The synthesis of sulfonylated pyrroles like this compound can be achieved via:

  • Clausson-Kaas Reaction : Adaptable for aryl-pyrrole derivatives. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized with 93% yield by precipitating the crude product from dichloromethane/hexane .
  • Cycloaddition Strategies : Polar Diels-Alder reactions with nitronaphthalenes can yield regioisomers. For instance, 1-(3-nitro-1-naphthalenyl)-1H-pyrrole was obtained in a 6:1 regioselectivity ratio at 120°C .
  • Microwave-Assisted Synthesis : Solvent-free tandem cross-metathesis/isomerization-cyclization reactions improve efficiency. For sulfonyl-pyrroles, microwave conditions reduced reaction times and improved yields compared to conventional methods .

Q. Key Optimization Factors :

  • Purification : Use minimal dichloromethane for dissolution, followed by hexane precipitation to isolate high-purity solids (>90% yield) .
  • Reaction Monitoring : Track regioselectivity via HPLC or TLC, as minor regioisomers (e.g., 6a in ) may require column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Melting Point Analysis : Consistent melting ranges (e.g., 96–97°C for 1-(4-bromophenyl)-1H-pyrrole ) confirm purity.
  • NMR Spectroscopy : Key features include distinct pyrrole proton signals (δ 6.2–7.5 ppm) and sulfonyl/nitro group peaks (e.g., aromatic protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C10H8N2O4S: calculated 252.03) and fragmentation patterns .

Validation : Cross-reference with X-ray crystallography data (e.g., CCDC deposition codes in ) for absolute structural confirmation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group enhances electrophilicity at the sulfonyl-linked phenyl ring, facilitating:

  • Buchwald-Hartwig Amination : Use Pd catalysts to couple with amines, leveraging nitro-directed C–H activation .
  • Suzuki-Miyaura Coupling : Replace nitro with boronate esters (e.g., via borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enable aryl-aryl bond formation .

Regioselectivity Control : Computational DFT studies predict activation barriers for nitro-group participation in meta/para substitution . Experimental validation via kinetic isotope effects (KIEs) is recommended .

Q. What computational methods are employed to predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electron-deficient sites. For example, the nitro group lowers the LUMO energy, favoring nucleophilic attack at the C3 position .
  • Molecular Dynamics (MD) Simulations : Model transition states in polar solvents (e.g., DMF) to predict regioselectivity trends observed in Diels-Alder reactions (e.g., 6:1 ratio in ) .

Experimental Correlation : Compare computational predictions with HPLC-MS data to refine force field parameters .

Q. How can researchers resolve contradictions in reported yields for sulfonylated pyrrole derivatives?

Methodological Answer:

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere). For example, third-year students achieved 82–87% yields for 1-(4-bromophenyl)-1H-pyrrole, lower than the reported 93% due to technical variability .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylation or nitro-group reduction) that reduce yields .

Statistical Tools : Apply Design of Experiments (DoE) to optimize variables like temperature and stoichiometry, minimizing batch-to-batch variability .

Q. What biological pathways are implicated in the BCL-2 inhibitory activity of this compound derivatives?

Methodological Answer:

  • Binding Assays : Surface plasmon resonance (SPR) or ITC can quantify interactions between the sulfonyl-pyrrole scaffold and BCL-2’s hydrophobic groove .
  • Apoptosis Studies : Treat cancer cell lines (e.g., HeLa) and measure caspase-3 activation via fluorescence assays to confirm pro-apoptotic activity .

Structural Insights : Co-crystallize the compound with BCL-2 to identify key hydrogen bonds (e.g., nitro group with Arg/Lys residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.